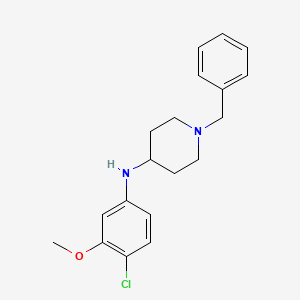
S-(1-Phenyl-2-hydroxyethyl)glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1-Phenyl-2-hydroxyethyl)glutathione: is a glutathione conjugate of styrene. It is a compound that has been studied for its nephrotoxic effects in vivo, particularly in Fischer-344 rats . This compound is known for its involvement in various biochemical processes and has been the subject of several scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Phenyl-2-hydroxyethyl)glutathione involves the conjugation of styrene oxide with glutathione. The reaction typically occurs under mild conditions, often in aqueous solutions, and may require the presence of a catalyst to facilitate the conjugation process .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
化学反応の分析
Types of Reactions: S-(1-Phenyl-2-hydroxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and sulfide groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
科学的研究の応用
Chemistry: In chemistry, S-(1-Phenyl-2-hydroxyethyl)glutathione is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is studied for its nephrotoxic effects and its role in cellular detoxification processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the context of oxidative stress and renal toxicity .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes that involve glutathione conjugates .
作用機序
The mechanism of action of S-(1-Phenyl-2-hydroxyethyl)glutathione involves its accumulation in renal tubular cells via a probenecid-sensitive transport process. It is then metabolized by gamma-glutamyl transpeptidase and cysteinylglycine dipeptidase to the corresponding cysteine-S-conjugate . This process leads to nephrotoxic effects, characterized by tubular damage and the excretion of various enzymes and metabolites .
類似化合物との比較
- N-acetyl-S-(1-phenyl-2-hydroxyethyl)-cysteine
- N-acetyl-S-(2-phenyl-2-hydroxyethyl)-cysteine
Comparison: S-(1-Phenyl-2-hydroxyethyl)glutathione is unique in its specific nephrotoxic effects and its role in glutathione conjugation reactions. Compared to similar compounds, it has distinct metabolic pathways and biological activities .
特性
CAS番号 |
64186-97-6 |
|---|---|
分子式 |
C18H25N3O7S |
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-1-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)10-29-14(9-22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13-,14?/m0/s1 |
InChIキー |
CZKKOKOXWRMXOQ-RFHHWMCGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)


![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)






![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)


